N-(2-methoxyphenyl)-5-quinoxalinamine
Description
N-(2-Methoxyphenyl)-5-quinoxalinamine is a bicyclic aromatic compound comprising a quinoxaline core substituted with an amine group at position 5 and a 2-methoxyphenyl moiety. Quinoxalines are heterocyclic systems with two adjacent nitrogen atoms, conferring unique electronic properties and versatility in medicinal chemistry. The 2-methoxyphenyl group enhances lipophilicity and may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)quinoxalin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAHMGUJLXGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Quinoxaline derivatives are explored as kinase inhibitors (e.g., VEGFR-2), whereas quinolines target parasitic enzymes (e.g., Plasmodium falciparum). The 2-methoxyphenyl group may enhance binding to hydrophobic pockets in target proteins .
- Toxicity: Metabolites like o-aminophenol (from methoxyphenyl oxidation) are genotoxic, necessitating detailed metabolic studies for the target compound .
- Drug Design : Introducing electron-withdrawing groups (e.g., nitro) or polar moieties (e.g., sulfonyl) in analogues can modulate activity and safety profiles .
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